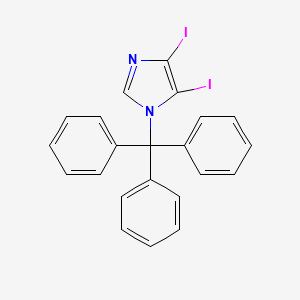
4,5-diiodo-1-tritylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-diiodo-1-tritylimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two iodine atoms at the 4 and 5 positions and a triphenylmethyl group at the 1 position. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole, 4,5-diiodo-1-triphenylmethyl- typically involves the iodination of a pre-formed imidazole ring. One common method is the reaction of 1-triphenylmethylimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. The process may include the initial formation of the imidazole ring, followed by selective iodination and subsequent purification steps. Techniques such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-diiodo-1-tritylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms at the 4 and 5 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, although these are less common for this specific derivative.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used to replace the iodine atoms under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the imidazole ring.
Cyclization: Catalysts such as palladium or copper can facilitate cyclization reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4,5-diazido-1-triphenylmethylimidazole, while cyclization reactions can produce various fused heterocyclic compounds.
Scientific Research Applications
4,5-diiodo-1-tritylimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of iodine atoms, which are known for their antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of imidazole, 4,5-diiodo-1-triphenylmethyl- depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of iodine atoms can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. In chemical applications, the compound’s reactivity is influenced by the electron-withdrawing effects of the iodine atoms and the steric hindrance provided by the triphenylmethyl group.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, which lacks the iodine and triphenylmethyl substituents.
4,5-Diiodoimidazole: Similar in structure but lacks the triphenylmethyl group.
1-Triphenylmethylimidazole: Similar in structure but lacks the iodine atoms.
Uniqueness
4,5-diiodo-1-tritylimidazole is unique due to the combination of iodine atoms and the triphenylmethyl group. This combination imparts distinct chemical and physical properties, such as increased molecular weight, enhanced reactivity, and potential biological activity. The presence of iodine atoms can also improve the compound’s solubility in organic solvents and its ability to participate in halogen bonding interactions.
Properties
IUPAC Name |
4,5-diiodo-1-tritylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16I2N2/c23-20-21(24)26(16-25-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRLMYCRGYCUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16I2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,6-Diazabicyclo[3.2.0]heptane-6-carboxylic acid, 1,1-dimethylethyl ester, (1R,5S)-](/img/structure/B1632633.png)
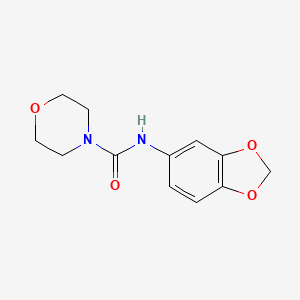
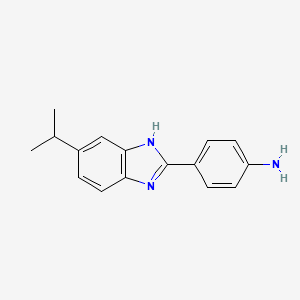
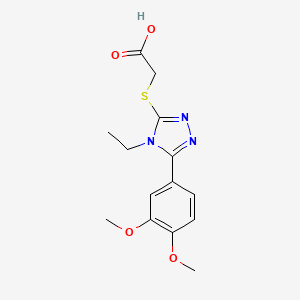
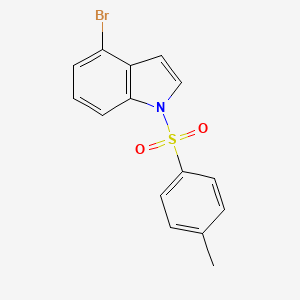
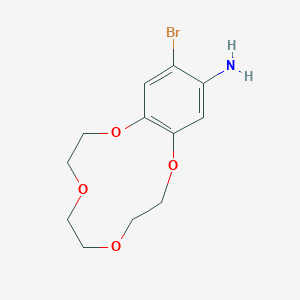
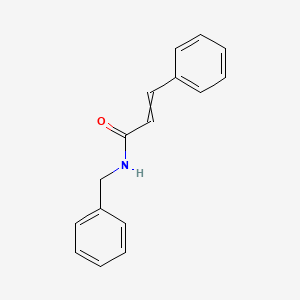
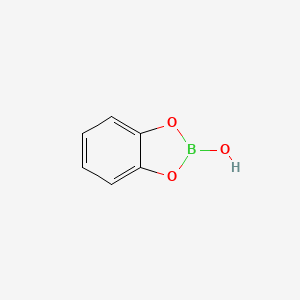
![Sulfamide, N-[(dichlorofluoromethyl)thio]-N',N'-dimethyl-N-o-tolyl-](/img/structure/B1632670.png)
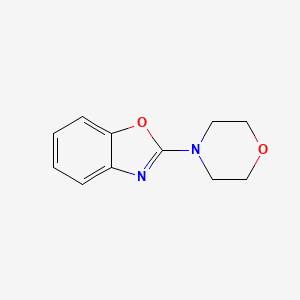
![4-Methoxy-3-{[(4-methylphenyl)thio]methyl}benzaldehyde](/img/structure/B1632678.png)
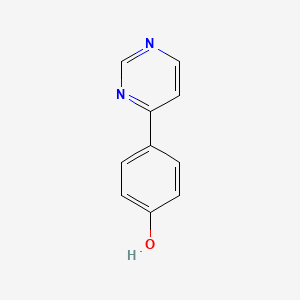
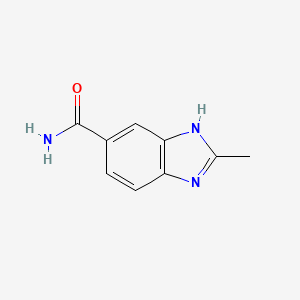
![Diethyl-[2-(3-hydroxypropoxy)ethyl]-methylazanium;methane;chloride](/img/structure/B1632683.png)
